molecular formula C30H28FNO4 B2892478 1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone CAS No. 850903-00-3

1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone

Cat. No. B2892478
CAS RN: 850903-00-3
M. Wt: 485.555
InChI Key: RCNUTTZXVZDYIV-UHFFFAOYSA-N
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Description

The compound “1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone” is a chemical compound with the CAS Number: 865546-37-8 . It has a molecular weight of 317.36 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H20FNO3/c1-21-17-9-12-7-8-20-16 (15 (12)10-18 (17)22-2)11-23-14-5-3-13 (19)4-6-14/h3-6,9-10,16,20H,7-8,11H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, oxygen, and nitrogen atoms, as well as the carbon skeleton.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.36 . It’s a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Molecular Sensing and Logic Gates

The compound's derivatives demonstrate potential in molecular sensing, particularly as chemosensors for metal ions. A study presents a chemosensor based on a naphthalene-quinoline conjugate, showcasing the compound's ability to act as a sensitive ratiometric sensor for Al3+ ions, with further application as a secondary sensor for F− ions. This application is significant for environmental monitoring and medical diagnostics, where precise detection of specific ions is crucial (Roy, Dey, & Roy, 2016).

Electronic and Optical Materials

Research into dihydroquinazolinone derivatives, closely related to the queried compound, reveals their utility in creating materials with significant photophysical properties. These materials demonstrate changes in their properties depending on solvent polarity, indicating potential applications in optoelectronic devices and sensors (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).

Anticancer Research

Compounds structurally similar to 1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone have been explored for their cytotoxic activities. For example, acronycine analogues in the benzo[c]pyrano[3,2-h]acridin-7-one series have shown cytotoxic activities against murine leukemia cells in vitro, indicating potential applications in cancer treatment research (Bongui, Elomri, Cahard, Tillequin, Pfeiffer, Pierré, & Seguin, 2005).

Organic Synthesis and Chemical Reactions

The compound's framework is conducive to various organic synthesis reactions, leading to novel materials with potential applications in drug development and materials science. For instance, studies on the synthesis of highly conjugated arylpropenylidene-1,3-diazin-2-ones demonstrate the versatility of naphthalene derivatives in creating compounds with unique chemical properties (Seki, Aizawa, Sugaoi, Kimura, & Ohkura, 2008).

Pharmacology

Naphthoquinones, closely related to the queried compound, have been extensively reviewed for their pharmacological properties, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. This broad spectrum of biological activities highlights the potential of such compounds in pharmaceutical research and drug development (Mbaveng & Kuete, 2014).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that it could interact with biological systems in a variety of ways, depending on its structure and functional groups .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the current resources. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential risks .

properties

IUPAC Name

1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-naphthalen-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28FNO4/c1-34-28-16-22-14-15-32(30(33)17-21-8-5-7-20-6-3-4-9-25(20)21)27(26(22)18-29(28)35-2)19-36-24-12-10-23(31)11-13-24/h3-13,16,18,27H,14-15,17,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNUTTZXVZDYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3=CC=CC4=CC=CC=C43)COC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(naphthalen-1-yl)ethanone

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